2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid
Description
2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid is a pyridine-3-carboxylic acid derivative featuring a substituted amino group at the 2-position of the pyridine ring. The compound’s structure includes a methoxyethyl-methylamine substituent, which confers unique physicochemical and biological properties. It is primarily utilized as an intermediate in pharmaceutical syntheses, particularly for spirodecene carboxamide derivatives (e.g., EP 4 374 877 A2), where it contributes to the structural complexity of target molecules . Its synthesis involves multi-step reactions, including alkylation and purification via column chromatography, with reported yields of 88–96% . Analytical characterization by LCMS (m/z 428 [M+H]⁺) and HPLC (retention time: 0.61 min) confirms its identity and purity .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[2-methoxyethyl(methyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-12(6-7-15-2)9-8(10(13)14)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
MHONSWWAUVFGFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)C1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Halopyridine-3-carboxylic Acid Derivatives
According to patent US7241896B2, 2-halopyridinecarboxylic acid derivatives are prepared by reacting 2-halopyridinecarbonyl chlorides with ortho-substituted aromatic monoamines in the presence of a base, preferably a tertiary amine. The reaction is conducted in a biphasic solvent system comprising water and a water-immiscible organic solvent, which facilitates phase separation and product isolation.
- Solvent system : Water combined with organic solvents such as aromatic or aliphatic hydrocarbons, halogenated hydrocarbons, ethers (4-10 carbons), or esters.
- Reaction conditions : Temperature above 40°C, preferably 60-65°C, under quasi-adiabatic conditions to harness exothermic heat.
- Base : Less than 10 mol% of a base other than the amine reactant, often tertiary amines.
- Stoichiometry : Water quantity is optimized (100-1000 g per mole of acid chloride) to maintain biphasic conditions.
- Workup : Aqueous extraction followed by neutralization with inorganic bases like sodium hydroxide or sodium carbonate.
This method yields 2-halopyridinecarboxamides, which can be further transformed into the target compound by substitution with the appropriate aminoalkyl moiety.
Aminoalkylation to Form 2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic Acid
The key step involves nucleophilic substitution of the 2-halogen substituent on the pyridine ring with the (2-methoxyethyl)(methyl)amine group. This can be achieved by reacting the 2-halopyridine-3-carboxylic acid or its activated derivatives (acid chlorides or esters) with the amine under controlled conditions.
- Reaction medium : Polar aprotic solvents or biphasic systems as described above.
- Temperature : Mild heating (40-65°C) to promote substitution without side reactions.
- Catalysts or bases : Use of tertiary amines or inorganic bases to facilitate nucleophilic attack.
- Purification : Extraction and crystallization to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound, such as the corresponding alcohols or amines.
Substitution: Substituted derivatives with various functional groups attached to the amino group.
Scientific Research Applications
2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The pyridine ring and the amino group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Biological Activity: Aryl-substituted analogues (e.g., 4-chlorophenyl) are associated with receptor-binding interactions, as seen in RCSB PDB ligand ZZ0, which binds to protein targets via halogen interactions . Thienopyridine derivatives () exhibit distinct electronic properties due to the sulfur atom, influencing their metabolic stability .
Key Observations :
- The target compound’s synthesis achieves high yields (88–96%) due to optimized alkylation and purification protocols .
Analytical and Physicochemical Properties
Biological Activity
2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features and potential therapeutic applications. The compound is characterized by a pyridine ring substituted with a carboxylic acid and an amino group, which is further modified by a methoxyethyl moiety and a methyl group attached to the nitrogen atom. This unique structure allows it to interact with various biological pathways, making it a candidate for drug development.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Inhibition of MetAPs : Studies have shown that pyridine derivatives can act as selective inhibitors of methionine aminopeptidases (MetAPs), which play critical roles in protein maturation and cancer progression .
- Anti-inflammatory Effects : Certain analogues have demonstrated potential in modulating inflammatory pathways, particularly through the inhibition of kinases involved in cytokine signaling .
Binding Affinity and Efficacy
Interaction studies involving this compound typically focus on its binding affinity toward various biological targets. For instance, it has been observed that modifications in the substituents on the pyridine ring can significantly alter its selectivity and potency against specific enzymes .
Study 1: SAR Analysis of Pyridine Derivatives
A systematic structure-activity relationship (SAR) study was conducted on pyridine derivatives, including this compound. The results indicated that specific modifications to the A-ring substituents enhanced selectivity toward various kinases, leading to improved anti-inflammatory responses in cellular assays .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Analogue A | 210 | TBK1 |
| Analogue B | 180 | IKKε |
| This compound | TBD | TBD |
Study 2: In Vivo Efficacy
In vivo studies demonstrated that certain derivatives of this compound could promote weight loss and improve insulin sensitivity in obese mouse models. The analogues elicited significant serum IL-6 responses, indicating their potential as therapeutic agents for metabolic disorders .
Q & A
Q. What established synthetic routes are available for 2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?
The compound is synthesized via alkylation and purification steps. A common method involves reacting 2-methoxyethyl(methyl)amine derivatives with brominated intermediates under controlled conditions. For example, dissolving 2-methoxyethyl(methyl)amine in toluene with 2-bromoethanol and triethylamine at 100°C for 2 hours yields the crude product, followed by purification using solvents like ethyl acetate and sulfuryl chloride . Optimization strategies include adjusting reaction temperatures (e.g., 100°C for alkylation vs. room temperature for quenching), solvent selection (toluene for solubility vs. ethyl acetate for purification), and stoichiometric ratios of reagents (e.g., equimolar triethylamine to suppress by-products). Monitoring reaction progress via TLC or LCMS is critical .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
High-resolution LCMS (e.g., m/z 540 [M+H]+) and HPLC (retention time: 1.11–1.41 minutes under SMD-TFA05 conditions) are standard for structural validation and purity checks . For detailed crystallographic data, refinement via SHELXL (widely used for small-molecule structures) ensures accurate bond-length and angle measurements. Additionally, ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirms substituent integration and stereochemistry .
Advanced Research Questions
Q. How can researchers mitigate low yields or by-product formation during the alkylation step?
Common issues arise from incomplete alkylation or competing side reactions. Strategies include:
- Catalyst optimization : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Temperature control : Lowering reaction temperatures (e.g., 80°C) to reduce decomposition while maintaining sufficient activation energy.
- Purification adjustments : Employing silica gel chromatography with gradient elution (e.g., ethyl acetate/methanol mixtures) to separate closely related by-products . Evidence from synthesis protocols shows that yields improve from 88% to >95% when sulfuryl chloride is added at 0°C to minimize side reactions .
Q. What role does this compound play in the synthesis of kinase inhibitors or other therapeutic agents?
The compound serves as a key intermediate in synthesizing bioactive molecules. For example, it is conjugated to fluorinated phenyl groups to create inhibitors targeting kinases involved in cancer signaling. A documented application includes coupling with 2-(5-methyl-6-(trifluoromethyl)pyrimidin-4-yl)-4-(trifluoromethyl)aniline to yield a spirocyclic compound (LCMS m/z 787 [M+H]+), which exhibits potent kinase inhibition . The methoxyethyl-methylamino group enhances solubility and bioavailability, making it advantageous for drug design .
Q. How do solvent polarity and catalyst choice influence coupling reactions involving this compound?
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF or DMSO stabilize transition states in SN2 reactions, whereas non-polar solvents (toluene) favor alkylation steps by reducing solvation . Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) improves regioselectivity when introducing aromatic substituents. For example, coupling with iodinated pyridines in DMF at 25°C achieves >90% conversion, while using weaker bases (e.g., K₂CO₃) minimizes ester hydrolysis .
Data Contradiction Analysis
Q. How should conflicting reports on the compound’s stability under acidic conditions be resolved?
While some protocols use mild acids (e.g., HCl in DMSO) for deprotection , others report ester hydrolysis under similar conditions. To reconcile this, controlled experiments comparing acid strength (e.g., 0.1M HCl vs. 2M HCl) and reaction duration are recommended. Evidence from Reference Example 105 shows that brief exposure (30 minutes) to 2M HCl at 25°C preserves the ester group, whereas prolonged exposure degrades it . Stability studies via NMR or LCMS under varying pH and temperatures are essential for protocol standardization.
Methodological Tables
| Reaction Optimization Parameters | Impact on Yield/Purity |
|---|---|
| Temperature: 80°C vs. 100°C | Higher temp → faster kinetics but risk of decomposition |
| Solvent: Toluene vs. DMF | Toluene improves alkylation; DMF enhances coupling |
| Catalyst: Pd(PPh₃)₄ vs. NiCl₂ | Pd catalysts improve selectivity in cross-couplings |
| Analytical Conditions | Key Outcomes |
|---|---|
| HPLC (SMD-TFA05) | Retention time 1.41 min → confirms target structure |
| LCMS (m/z 787 [M+H]+) | Validates molecular weight of final product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
